molecular formula C14H8N2O4 B14335176 Benzene, 1,3-dinitro-2-(phenylethynyl)- CAS No. 98751-34-9

Benzene, 1,3-dinitro-2-(phenylethynyl)-

Cat. No.: B14335176
CAS No.: 98751-34-9
M. Wt: 268.22 g/mol
InChI Key: WLUULJIZMOPQOI-UHFFFAOYSA-N
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Description

Benzene, 1,3-dinitro-2-(phenylethynyl)- is an aromatic compound characterized by the presence of two nitro groups and a phenylethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dinitro-2-(phenylethynyl)- typically involves the nitration of phenylethynylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene, 1,3-dinitro-2-(phenylethynyl)- can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further participate in various chemical transformations.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzene, 1,3-dinitro-2-(phenylethynyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, dyes, and explosives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3-dinitro-2-(phenylethynyl)- involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various biochemical and chemical effects, including the modulation of enzyme activity, disruption of cellular processes, and participation in redox reactions. The specific pathways and targets depend on the context of its application and the nature of the interacting species.

Comparison with Similar Compounds

    Benzene, 1,3-dinitro-: A simpler analog with only nitro groups attached to the benzene ring.

    Benzene, 1,2-dinitro-: Another isomer with nitro groups in different positions.

    Benzene, 1,3-dimethyl-2-nitro-: A compound with methyl and nitro groups attached to the benzene ring.

Uniqueness: Benzene, 1,3-dinitro-2-(phenylethynyl)- is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of novel materials and the study of complex chemical reactions.

Properties

CAS No.

98751-34-9

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

1,3-dinitro-2-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-7-4-8-14(16(19)20)12(13)10-9-11-5-2-1-3-6-11/h1-8H

InChI Key

WLUULJIZMOPQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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